molecular formula C12H11ClN2O2 B2898109 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478066-59-0

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide

Cat. No. B2898109
CAS RN: 478066-59-0
M. Wt: 250.68
InChI Key: SJCRBKORSQPVMS-UHFFFAOYSA-N
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Description

“N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens in the methyl group has been replaced by an amino group . It also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon, and an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Scientific Research Applications

Structural and Molecular Interactions

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its bromophenyl counterpart have been analyzed for their structural properties, revealing a near "V" shape and various intermolecular interactions that contribute to their 3-D arrays. These interactions include N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, as well as C–H···π, C–Cl···π, and C–O···π interactions (Boechat et al., 2011).

Herbicidal Activities

A study on 2-(5-isoxazolyloxy)acetamide derivatives, which are structurally related to the compound , demonstrated their herbicidal activities against upland field plants. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited potent herbicidal activity, particularly N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide showed significant effects against various upland weeds without harming cotton at specific concentrations (Kai et al., 1998).

Photovoltaic Efficiency and Ligand-Protein Interactions

The synthesized molecules N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and its analogs were studied for their vibrational spectra, electronic properties, photochemical, and thermochemical modeling. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies indicated promising binding interactions with Cyclooxygenase 1 (COX1), suggesting potential therapeutic applications (Mary et al., 2020).

Antitumor Activities

2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, another structurally related compound, exhibited significant antiviral and antiapoptotic effects in vitro, showing decreased viral load and increased survival in treated Japanese encephalitis virus-infected mice. This indicates its potential for therapeutic use in treating Japanese encephalitis and possibly other conditions requiring antiviral and antiapoptotic properties (Ghosh et al., 2008).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8(16)14-7-11-6-12(15-17-11)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRBKORSQPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320768
Record name N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478066-59-0
Record name N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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